molecular formula C23H19N3O4 B7682489 N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Cat. No.: B7682489
M. Wt: 401.4 g/mol
InChI Key: XSHRAOPBIHZGSO-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-14(27)24-15-9-10-21(29-2)19(12-15)26-23(28)17-13-20(22-8-5-11-30-22)25-18-7-4-3-6-16(17)18/h3-13H,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHRAOPBIHZGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Acetamido Group: The acetamido group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.

    Final Coupling Reaction: The final step involves coupling the furan-quinoline intermediate with the acetamido-phenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for the development of new pharmaceuticals. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The furan ring and acetamido group may enhance binding affinity and specificity to certain proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetamido-2-methoxyphenyl)-2-phenylquinoline-4-carboxamide: Similar structure but lacks the furan ring.

    N-(5-acetamido-2-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide: Similar structure but contains a thiophene ring instead of a furan ring.

    N-(5-acetamido-2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide distinguishes it from similar compounds. The furan ring can participate in unique chemical reactions and interactions, potentially enhancing the compound’s bioactivity and chemical versatility. This makes it a valuable compound for further research and development in various scientific fields.

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